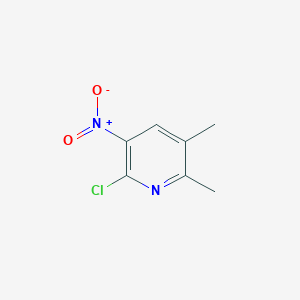
2-Chloro-5,6-dimethyl-3-nitropyridine
Vue d'ensemble
Description
2-Chloro-5,6-dimethyl-3-nitropyridine is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
2-Chloro-5,6-dimethyl-3-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often explored for their potential therapeutic effects.
- Antibiotics and Antimicrobial Agents : Research indicates that derivatives of nitropyridines exhibit antimicrobial properties. For instance, 2-chloro-5-nitropyridine is used to synthesize compounds that demonstrate activity against bacterial strains, providing a pathway for developing new antibiotics .
- Anticancer Agents : The compound has been investigated for its potential in anticancer drug development. Studies have shown that modifications of the nitropyridine structure can lead to compounds with selective cytotoxicity against cancer cells .
Agrochemicals
In the field of agrochemicals, this compound is utilized as an intermediate for synthesizing pesticides and herbicides.
- Plant Growth Regulators : The compound is involved in the synthesis of plant growth regulators that enhance crop yield and resistance to environmental stressors. Its derivatives have shown efficacy in promoting plant growth and development .
- Bactericides : The synthesis of bactericides from this compound is significant for agricultural applications. These agents help in controlling bacterial diseases in crops, contributing to sustainable agricultural practices .
Materials Science
This compound also finds applications in materials science.
- Polymer Chemistry : The compound can be used as a monomer or co-monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
- Dyes and Pigments : Research has explored the use of nitropyridine derivatives as precursors for dyes and pigments due to their ability to impart color and stability to materials .
Synthesis and Reactivity
The synthesis of this compound typically involves several chemical reactions that enhance its reactivity and utility.
Case Study 1: Antimicrobial Activity
A study published in the Canadian Journal of Chemistry highlighted the synthesis of various derivatives from this compound, demonstrating significant antimicrobial activity against multiple bacterial strains. The findings suggest that structural modifications can enhance efficacy while reducing toxicity .
Case Study 2: Plant Growth Regulation
Research conducted by agricultural scientists revealed that formulations containing this compound derivatives improved growth rates in several crops under controlled conditions. This study emphasizes the compound's potential role in sustainable agriculture by increasing crop resilience against pests and diseases .
Propriétés
Numéro CAS |
65213-96-9 |
|---|---|
Formule moléculaire |
C7H7ClN2O2 |
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
2-chloro-5,6-dimethyl-3-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-6(10(11)12)7(8)9-5(4)2/h3H,1-2H3 |
Clé InChI |
PLOHNISKTBOURT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1C)Cl)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(N=C1C)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














